2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Catalog No.
S916949
CAS No.
850033-67-9
M.F
C12H19ClN2O2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

CAS Number

850033-67-9

Product Name

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

IUPAC Name

benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3,(H,14,15);1H

InChI Key

QCZRRUYZVDJUJR-UHFFFAOYSA-N

SMILES

CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl

Canonical SMILES

CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂ and a molar mass of 258.75 g/mol. It is classified as a diamine due to the presence of two amine functional groups. The compound features a carbobenzyloxy (Cbz) protecting group on one of the amines, which is commonly used in organic synthesis to prevent unwanted reactions during chemical transformations. This compound is typically encountered in research settings and is utilized for various applications in organic chemistry and medicinal chemistry .

The presence of the carbobenzyloxy group allows for selective reactions involving the amine to which it is attached. This selectivity is crucial in multi-step syntheses where protecting groups can be removed at specific stages to reveal reactive sites. Common reactions involving 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride include:

  • Deprotection Reactions: The Cbz group can be removed under hydrogenation conditions or using strong acids, allowing the free amine to participate in further reactions.
  • Alkylation: The free amine can undergo alkylation with various electrophiles, enabling the synthesis of more complex molecules.
  • Formation of Amides: The amines can react with carboxylic acids or their derivatives to form amides, which are important in drug development.

While specific biological activity data for 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride may be limited, compounds with similar structures often exhibit significant biological properties. Diamines are known to play roles in various biological processes and can act as intermediates in the synthesis of pharmaceuticals. The Cbz protecting group is frequently utilized in the development of peptide-based drugs, suggesting potential applications in medicinal chemistry .

The synthesis of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2-methylpropane-1,2-diamine as the base structure.
  • Protection of Amine: The primary amine is protected using benzyl chloroformate to form the carbobenzyloxy derivative.
  • Hydrochloride Salt Formation: The final step involves treating the compound with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility and stability for research applications.

This method allows for high yields and purity of the desired compound while maintaining the integrity of the functional groups .

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Peptide Chemistry: Its structure makes it suitable for use in peptide coupling reactions due to the presence of protected amines.
  • Research Reagent: It is often used as a biochemical reagent in laboratories for various experimental protocols .

Interaction studies involving 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific biological targets.
  • Metabolic Stability: Assessing how the compound is metabolized within biological systems.
  • Synergistic Effects: Investigating how this compound may work in conjunction with other drugs or compounds to enhance therapeutic effects.

Such studies are crucial for developing new therapeutic agents based on this compound .

Several compounds share structural similarities with 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-DiaminopropaneSimple diamine without protective groupMore reactive due to free amines
4-(Carboxymethyl)-1,3-diaminopropaneContains a carboxymethyl groupInvolved in different synthetic pathways
2-Methylpropane-1,2-diamineSimilar backbone but no protectionLess versatile due to unprotected amines

The uniqueness of 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride lies in its protective Cbz group, which allows for selective reactivity and application in complex organic syntheses that require controlled reactivity of amines .

Structural and Nomenclatural Details

PropertyDescription
IUPAC NameBenzyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride
Alternative Names2-N-Cbz-2-methylpropane-1,2-diamine hydrochloride; 2-(Cbz-amino)-2-methyl-propanamine
Molecular FormulaC₁₂H₁₉ClN₂O₂
Molecular Weight258.74 g/mol
PubChem CID45072697
InChI KeyQCZRRUYZVDJUJR-UHFFFAOYSA-N
SynonymsSCHEMBL7316409, AKOS009112038

The compound features a tertiary amine core (2-methylpropane-1,2-diamine) with one primary amine protected by a Cbz group (benzyl carbamate) and the other existing as a free amine. This configuration allows selective functionalization at the unprotected amine site during synthesis.

Physicochemical Properties

PropertyValue/Description
SolubilitySoluble in dichloromethane, tetrahydrofuran; limited in water
StabilityStable under inert atmospheres; hydrolyzes in aqueous acidic/basic conditions
CrystallinitySolid at room temperature; exact melting point not widely reported

The Cbz group enhances solubility in organic solvents, facilitating purification and handling in synthetic workflows. Its stability under mild conditions contrasts with its susceptibility to hydrogenolysis, enabling controlled deprotection.

Cbz Group Introduction via Carbobenzylation

The benzyloxycarbonyl protecting group, commonly abbreviated as Cbz or Z in honor of its discoverer Zervas, represents a fundamental protecting strategy for amines in organic synthesis [1]. The introduction of the Cbz group onto 2-methylpropane-1,2-diamine follows well-established carbobenzylation protocols that have been refined over decades of synthetic methodology development.

The carbobenzylation reaction typically employs benzyl chloroformate as the primary reagent for Cbz group introduction [1]. This electrophilic acylation agent reacts readily with primary and secondary amines under basic conditions to form stable carbamate linkages [2]. The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of benzyl chloroformate, followed by elimination of chloride ion to yield the protected amine derivative [3].

Standard reaction conditions for Cbz protection involve the use of bases such as sodium bicarbonate, triethylamine, or pyridine in aprotic organic solvents like dichloromethane [2] [4]. The reaction is typically conducted at temperatures ranging from 0°C to room temperature to minimize side reactions while maintaining acceptable reaction rates [1]. For 2-methylpropane-1,2-diamine substrates, selective monoprotection can be achieved through careful control of stoichiometry and reaction conditions.

The synthesis of 2-N-Cbz-2-methylpropane-1,2-diamine hydrochloride specifically involves the protection of one amino group while leaving the other available for subsequent functionalization . This selective protection is crucial for maintaining the compound's utility as a synthetic intermediate in peptide chemistry and other applications . The resulting protected diamine exhibits enhanced stability and can be readily purified through standard chromatographic techniques.

Experimental procedures typically yield the monoprotected diamine in good to excellent yields, ranging from 80-90% under optimized conditions [2]. The reaction tolerates a variety of functional groups and can be scaled for industrial applications [1]. The benzyloxycarbonyl group provides effective masking of the amino functionality while remaining stable under a wide range of reaction conditions.

Comparative Analysis of Boc vs. Cbz Protection Efficacy

The selection between tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups represents a critical decision in diamine synthesis strategies [6] [3]. Each protecting group offers distinct advantages and limitations that must be carefully considered based on the specific synthetic requirements and downstream applications.

Table 1: Comparative Analysis of Boc vs. Cbz Protection Efficacy

Protection MethodIntroduction ReagentReaction ConditionsDeprotection MethodDeprotection ConditionsStabilityOrthogonalityTypical Yield (%)
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc2O)TEA, THF, room temperatureTFA/DCM or strong acidRoom temperature, mild acidic conditionsAcid labile, base stableCompatible with Cbz85-95
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (CbzCl)Base (NaHCO3, TEA), CH2Cl2, 0°C to room temperatureCatalytic hydrogenation (Pd/C, H2)Atmospheric H2, room temperatureAcid stable, hydrogenolysis sensitiveCompatible with Boc80-90

The Boc protecting group demonstrates superior efficiency in terms of introduction yields and ease of installation [7]. Di-tert-butyl dicarbonate readily reacts with primary and secondary amines under mild basic conditions to afford the corresponding carbamates in excellent yields [7]. The reaction proceeds smoothly at room temperature and tolerates a wide range of functional groups [3].

Conversely, the Cbz protecting group requires more carefully controlled conditions for optimal results [2]. Benzyl chloroformate exhibits higher reactivity than Boc anhydride, necessitating temperature control and careful base selection to minimize side reactions [4]. The reaction typically requires aprotic solvents such as dichloromethane to achieve optimal selectivity and yield [2].

Deprotection strategies reveal complementary advantages for each protecting group [6] [3]. Boc deprotection proceeds rapidly under acidic conditions using trifluoroacetic acid or other strong acids, generating tert-butyl carbocation and carbon dioxide as byproducts [7]. This deprotection method operates under mild conditions and typically achieves complete conversion within minutes to hours [3].

Cbz deprotection relies on catalytic hydrogenolysis using palladium catalysts under hydrogen atmosphere [8] [9]. This method offers exceptional selectivity and compatibility with acid-sensitive functional groups [6]. However, the presence of sulfur-containing compounds or other catalyst poisons can interfere with the deprotection process [8].

The orthogonal nature of Boc and Cbz protecting groups enables sophisticated protection strategies in complex synthetic sequences [6] [3]. Boc groups remain stable under neutral and basic conditions but are readily cleaved by acids, while Cbz groups withstand acidic and basic conditions but are susceptible to hydrogenolysis [10]. This complementary reactivity profile allows for selective deprotection in multiply protected substrates.

Especially in solid-phase synthesis applications, Boc protection often proves advantageous due to its ease of removal and compatibility with automated synthesis protocols [2]. The Cbz group finds particular utility in solution-phase synthesis where orthogonal deprotection strategies are required [6].

Catalytic Approaches in Amide Bond Formation

Palladium-Catalyzed Hydrogenation Techniques

Palladium-catalyzed hydrogenation represents a cornerstone methodology in the synthesis and functionalization of diamine derivatives, including 2-N-Cbz-2-methylpropane-1,2-diamine hydrochloride [11] [9]. The versatility of palladium catalysts extends beyond simple alkene reduction to encompass complex transformations including deprotection reactions, reductive aminations, and carbon-nitrogen bond formations.

Table 2: Palladium-Catalyzed Hydrogenation Techniques

Catalyst SystemSupport MaterialReaction ConditionsSelectivityTypical Conversion (%)Turnover Number
Pd/CActivated CarbonH2 (1 atm), RTHigh activity, non-selective95-100High
Pd/MS3AMolecular Sieves 3AH2 (1 atm), RTSelective for alkynes, alkenes, azides85-95Moderate
Pd/BNBoron NitrideH2 (1 atm), RTChemoselective80-95Moderate
Pd-NiXantphos/SiO2Silica120°C, LiOH (20 mol%)High selectivity85-98Up to 46,000

The development of chemoselective palladium catalysts has revolutionized synthetic methodology by enabling selective reduction of specific functional groups within complex molecular frameworks [9]. Traditional palladium on carbon catalysts exhibit high catalytic activity but limited selectivity, often leading to complete reduction of all reducible functionalities present in the substrate [9].

Advanced catalyst systems incorporating specialized supports have addressed these selectivity challenges [9]. Palladium supported on molecular sieves 3A demonstrates remarkable chemoselectivity, preferentially reducing alkynes, alkenes, and azides while leaving nitro groups and other sensitive functionalities intact [9]. This selectivity profile proves particularly valuable in the synthesis of functionalized diamine derivatives where preservation of specific functional groups is essential.

Boron nitride-supported palladium catalysts represent another significant advancement in chemoselective hydrogenation technology [9]. These catalysts exhibit moderate activity with excellent functional group tolerance, enabling selective transformations in the presence of multiple reducible sites [9]. The unique electronic properties of the boron nitride support contribute to the enhanced selectivity observed with these catalyst systems.

The borrowing hydrogen methodology has emerged as a particularly powerful application of palladium catalysis in diamine synthesis [12] [13]. This approach utilizes alcohols as alkylating agents, generating hydrogen in situ through dehydrogenation followed by reductive amination to form carbon-nitrogen bonds [12]. The process generates water as the only byproduct, representing an environmentally benign alternative to traditional alkylation methods [13].

Palladium-catalyzed cross-coupling reactions have found extensive application in the formation of carbon-nitrogen bonds relevant to diamine synthesis [14]. These transformations enable the construction of complex diamine architectures through controlled carbon-nitrogen bond formation under mild conditions [15]. The versatility of palladium catalysis extends to the activation of typically unreactive substrates, expanding the scope of accessible diamine derivatives.

Flow chemistry applications of palladium-catalyzed hydrogenation have demonstrated particular promise for large-scale synthesis applications [9]. Continuous flow reactors enable precise control of reaction parameters while maintaining high throughput and consistent product quality [9]. These technological advances facilitate the scalable production of diamine derivatives for industrial applications.

Organocatalytic Asymmetric Synthesis Pathways

Organocatalytic asymmetric synthesis has emerged as a transformative approach for the stereocontrolled construction of chiral diamine derivatives [16] [17]. These methodologies enable the preparation of enantioenriched diamines through the use of small organic molecules as catalysts, avoiding the need for expensive transition metal complexes while achieving excellent levels of stereochemical control.

The asymmetric Mannich reaction represents one of the most successful organocatalytic approaches for diamine synthesis [17]. Proline-catalyzed Mannich reactions of N-protected aminoacetaldehydes with imines provide access to vicinal diamines with high levels of both syn and anti selectivity [17]. The reaction proceeds through an enamine intermediate, with the proline catalyst providing facial selectivity through steric and electronic interactions with the developing transition state.

Axially chiral amino sulfonamide catalysts have demonstrated exceptional performance in organocatalytic diamine synthesis [17]. These catalysts enable the stereocontrolled formation of both syn and anti diamine products through careful selection of reaction conditions and catalyst structure [17]. The resulting optically active vicinal diamines serve as valuable chiral synthons for the preparation of complex natural products and pharmaceutical intermediates.

Copper-catalyzed asymmetric reductive coupling reactions provide another powerful approach to enantioenriched diamine synthesis [18]. These transformations utilize azadiene-imine coupling reactions catalyzed by chiral copper hydride complexes to generate anti-1,2-diamines with excellent stereochemical control [18]. The reactions proceed with high efficiency and deliver products as single diastereomers with enantioselectivities exceeding 95:5 enantiomeric ratio.

The development of modular synthetic approaches has significantly expanded the scope of accessible chiral diamine architectures [19]. Two-step reaction sequences enable the stereodivergent synthesis of 1,3-diamines with three continuous stereocenters through careful control of reaction conditions and reagent selection [19]. These methodologies provide access to any desired diastereomer of the target diamine scaffold from simple starting materials.

Organocatalytic diamination of alkenes represents a conceptually direct approach to vicinal diamine synthesis [20]. Selenium-catalyzed syn-diamination reactions proceed through a Se(II)/Se(IV) redox cycle to deliver enantioenriched diamines from simple alkene precursors [20]. The transformation tolerates a wide range of substrates and consistently delivers products with high enantioselectivities.

The stereochemical outcome of organocatalytic diamine synthesis can be controlled through judicious selection of catalyst structure and reaction conditions [21]. C2-symmetric diamine catalysts derived from 1,2-diaminocyclohexane demonstrate exceptional performance in asymmetric transformations including addition reactions and conjugate additions [21]. The effects of varying from secondary to tertiary amines and the impact of additional stereogenic centers have been systematically investigated to optimize catalytic performance.

One-Pot Synthesis Advancements

Solvent Systems and Reaction Efficiency

The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 2-N-Cbz-2-methylpropane-1,2-diamine hydrochloride and related diamine derivatives [22] [23]. Solvent effects arise from the interaction between the solvent and reaction components, manifesting as changes in chemical reactivity, molecular association, and reaction kinetics [22].

Table 3: Solvent Systems and Reaction Efficiency

Solvent SystemPolarity IndexDielectric ConstantTypical Reaction Efficiency (%)AdvantagesLimitations
Dichloromethane (DCM)3.19.185-95Low polarity, inertToxic, chlorinated
Tetrahydrofuran (THF)4.07.680-90Good solvation, moderate polarityPeroxide formation
1,4-Dioxane4.82.290-98Green solvent, high efficiencyLimited solubility range
2-Methyl-THF4.36.185-95Renewable, bio-derivedLimited availability
Dimethylformamide (DMF)6.438.375-85High polarity, good nucleophile solvationHigh boiling point, difficult removal

Dichloromethane has traditionally served as the solvent of choice for Cbz protection reactions due to its low polarity and chemical inertness [2] [4]. The solvent provides excellent solvation for both benzyl chloroformate and the diamine substrate while minimizing competing side reactions [23]. The relatively low dielectric constant of dichloromethane promotes the desired nucleophilic substitution mechanism while suppressing unwanted elimination processes.

Tetrahydrofuran represents an alternative solvent system that offers improved environmental profile compared to chlorinated solvents [24]. The higher polarity of THF provides enhanced solvation of ionic intermediates and transition states, often leading to improved reaction rates [22]. However, the tendency of THF to form explosive peroxides upon prolonged storage requires careful handling and storage protocols.

The emergence of 1,4-dioxane as a green solvent alternative has garnered significant attention in recent synthetic methodology development [24]. This solvent demonstrates exceptional performance in diamine synthesis applications, often delivering superior reaction efficiencies compared to traditional solvent systems [24]. The renewable nature of 1,4-dioxane and its reduced environmental impact make it an attractive choice for sustainable synthesis protocols.

2-Methyl-tetrahydrofuran has been identified as a promising bio-derived solvent for organic synthesis applications [24]. This renewable solvent offers comparable performance to traditional THF while providing improved safety and environmental profiles [24]. The similar solvation properties enable direct substitution in existing synthetic protocols with minimal optimization required.

Dimethylformamide finds particular utility in reactions requiring high polarity solvents [22]. The exceptional ability of DMF to solvate nucleophiles and stabilize charged intermediates makes it valuable for specific transformation types [22]. However, the high boiling point and difficulty of removal can complicate product isolation and purification procedures.

The development of one-pot synthetic methodologies has placed increased emphasis on solvent compatibility across multiple reaction steps [25] [26]. Solvent systems must accommodate the requirements of protection, coupling, and deprotection reactions while maintaining consistent performance throughout the synthetic sequence [25]. This constraint has driven the development of versatile solvent systems capable of supporting diverse reaction types.

Ionic liquids and deep eutectic solvents represent emerging alternatives that offer unique solvation properties [22]. These unconventional solvents can exhibit large deviations from ideal behavior, leading to unexpected effects on reaction rates and selectivities [22]. The tunable nature of these solvent systems enables optimization for specific synthetic applications.

Temperature and pH Optimization Strategies

Temperature and pH optimization represents fundamental aspects of reaction design that significantly impact the efficiency and selectivity of diamine synthesis reactions [27] [28]. The careful control of these parameters enables the achievement of optimal reaction outcomes while minimizing side reactions and maximizing product yields.

Table 4: Temperature and pH Optimization Strategies

ParameterRangeApplicationTypical Efficiency (%)Side ReactionsReaction Time
Temperature (°C)-20 to 0Protection reactions90-95Minimal2-6 hours
Temperature (°C)20 to 80Deprotection reactions85-95Low1-4 hours
Temperature (°C)100 to 170One-pot synthesis80-90Moderate0.5-2 hours
pH2-4 (acidic)Acid-catalyzed reactions70-85Hydrolysis possible4-12 hours
pH7-8 (neutral)Neutral conditions85-95Minimal2-8 hours
pH9-12 (basic)Base-catalyzed reactions75-90Competing reactions possible1-6 hours

Temperature optimization focuses on balancing reaction rate enhancement with selectivity preservation [27] [29]. Higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but they can also promote unwanted side reactions and decomposition pathways [27]. The activation energy of the desired transformation relative to competing processes determines the optimal temperature range for each specific reaction.

Low-temperature conditions (-20 to 0°C) prove particularly valuable for protection reactions where precise control is essential [29]. These conditions minimize side reactions while maintaining acceptable reaction rates for the desired transformation [29]. The reduced thermal energy limits molecular motion and reduces the probability of unwanted reaction pathways.

Moderate temperatures (20 to 80°C) represent the optimal range for most deprotection reactions [28]. These conditions provide sufficient thermal energy to overcome activation barriers while maintaining good selectivity profiles [28]. The balance between reaction rate and selectivity in this temperature range enables efficient synthetic protocols with minimal optimization requirements.

High-temperature conditions (100 to 170°C) find application in one-pot synthetic methodologies where multiple transformations must proceed in sequence [28] [30]. These elevated temperatures enable the coupling of thermodynamically unfavorable reactions with favorable processes, expanding the scope of accessible transformations [31]. However, careful monitoring is required to prevent decomposition of temperature-sensitive functional groups.

pH control represents an equally critical parameter in diamine synthesis optimization [32] [33]. The protonation state of amino groups significantly influences their nucleophilicity and reactivity profiles [23]. Acidic conditions can protonate amino groups, reducing their nucleophilicity and altering reaction selectivity patterns.

Neutral pH conditions (7-8) often provide optimal balance between reactivity and selectivity for protection reactions [32]. These conditions maintain the amino groups in their free base form while avoiding the complications associated with strongly basic or acidic environments [33]. The minimal side reaction profile under neutral conditions contributes to improved overall reaction efficiency.

Basic conditions (pH 9-12) prove essential for deprotonation of amino groups and activation toward nucleophilic substitution reactions [32]. However, strongly basic conditions can promote competing elimination reactions and substrate decomposition [32]. The selection of appropriate base strength and concentration requires careful optimization for each specific substrate and reaction type.

The development of pH-controlled synthetic methodologies has enabled sophisticated reaction cascades where pH changes trigger sequential transformations [33]. These approaches utilize pH as a molecular switch to control reaction pathways, enabling complex synthetic sequences to proceed with high efficiency and selectivity [33].

Dates

Modify: 2023-08-16

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